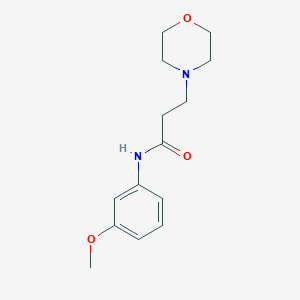
N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide is an organic compound characterized by the presence of a methoxyphenyl group, a morpholinyl group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and morpholine.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of each step.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation: 3-hydroxyphenyl-3-(4-morpholinyl)propanamide.
Reduction: N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the morpholinyl group can improve solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxyphenyl)-3-(4-piperidinyl)propanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(3-methoxyphenyl)-3-(4-pyrrolidinyl)propanamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-4-2-3-12(11-13)15-14(17)5-6-16-7-9-19-10-8-16/h2-4,11H,5-10H2,1H3,(H,15,17) |
Clave InChI |
WZOYXGGODLPWRP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCOCC2 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















